molecular formula C10H19NO4 B13524153 (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoicacid

Cat. No.: B13524153
M. Wt: 217.26 g/mol
InChI Key: FNYRVJJDNPAVSS-ZETCQYMHSA-N
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Description

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a branched methyl substituent at the β-carbon. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis . The stereochemistry at the 3S position and the methyl group influence its conformational flexibility and intermolecular interactions, making it valuable in medicinal chemistry for designing enzyme inhibitors or prodrugs.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C10H19NO4/c1-7(5-8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

FNYRVJJDNPAVSS-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid typically involves:

  • Protection of the amino group using a tert-butoxycarbonyl (Boc) group.
  • Introduction or preservation of the stereochemistry at the 3-position.
  • Conversion of ester intermediates to the free acid.

Two main synthetic routes are documented, both starting from amino acid derivatives or their esters.

Method 1: Hydrolysis of Ethyl Boc-Protected Ester

Reaction Overview:
Ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate is hydrolyzed under basic conditions to yield the free acid.

Parameter Details
Starting Material Ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate (10.4 g, 42.5 mmol)
Solvent Tetrahydrofuran (200 mL)
Base 1 N aqueous sodium hydroxide (100 mL)
Temperature Room temperature (20.0 °C)
Reaction Time 16 hours stirring + 3 hours after MeOH addition
Workup Acidification with 1 N HCl, extraction with methylene chloride, washing with saline, drying over Na2SO4
Yield 99.0% (10.2 g)
Physical State Oil substance
Analytical Data 1H-NMR (CDCl3): δ 4.97 (1H, br s), 2.73 (2H, br s), 1.45 (9H, s), 1.40 (6H, s); MS (APCI) m/z: 216 [(M-H)-]

Process Description:
The ester is dissolved in tetrahydrofuran, treated with aqueous sodium hydroxide to hydrolyze the ester group to the carboxylic acid. Methanol is added to facilitate the reaction. After removal of organic solvents, acidification precipitates the free acid, which is extracted and purified.

Method 2: Reduction of Activated Acid Derivative to Hydroxy Compound

Reaction Overview:
3-tert-butoxycarbonylamino-3-methylbutanoic acid is converted to its hydroxy derivative by activation with ethyl chloroformate followed by reduction with lithium borohydride.

Parameter Details
Starting Material 3-tert-butoxycarbonylamino-3-methylbutanoic acid (2.50 g, 11.5 mmol)
Activating Agent Ethyl chloroformate (1.10 mL, 11.5 mmol)
Base Triethylamine (1.92 mL, 13.8 mmol)
Solvent Tetrahydrofuran (10 mL)
Temperature 0 °C during activation and reduction
Reducing Agent Lithium borohydride (2 M in THF, 14.4 mL, 28.8 mmol)
Reaction Time 40 min activation; 2 h reduction at 0 °C + 4 h warming to RT
Workup Quenching with methanol, acidification with 1 N HCl, extraction with ethyl acetate, washing, drying, and chromatography
Yield 1.84 g (yield not explicitly stated)
Product 3-Hydroxy-1,1-dimethylpropylcarbamic acid tert-butyl ester
Analytical Data 1H-NMR (CDCl3): δ 1.33 (s, 6H), 1.44 (s, 9H), 1.88 (t, 2H), 1.94 (br, 1H), 3.75 (q, 2H), 4.98 (br, 1H)

Process Description:
The acid is activated by ethyl chloroformate in the presence of triethylamine at 0 °C to form a mixed anhydride intermediate. This intermediate is then reduced by lithium borohydride to the corresponding hydroxy derivative, followed by workup and purification.

Comparative Analysis of Preparation Methods

Feature Hydrolysis of Ester (Method 1) Reduction of Activated Acid (Method 2)
Starting Material Ethyl Boc-protected amino acid ester Boc-protected amino acid
Key Reagents Sodium hydroxide, methanol Ethyl chloroformate, triethylamine, lithium borohydride
Reaction Conditions Mild (room temperature, aqueous base) Low temperature (0 °C), inert atmosphere likely
Reaction Time ~19 hours total ~6 hours total
Product Free acid Hydroxy derivative (different functional group)
Yield High (99%) Moderate (not explicitly given)
Purification Extraction and drying Chromatography required
Application Direct preparation of target acid Preparation of hydroxy intermediate for further synthesis

The hydrolysis method is straightforward, high-yielding, and suitable for producing the target acid directly. The reduction method is more complex, used for preparing hydroxy derivatives as intermediates in synthetic sequences.

Notes on Stereochemistry and Purity

  • The stereochemistry at the 3-position (S-configuration) is preserved during both synthetic routes due to mild reaction conditions and the stability of the chiral center.
  • Analytical data such as NMR and mass spectrometry confirm the identity and purity of the final compounds.
  • The Boc protecting group is stable under the hydrolysis conditions used, preventing deprotection during synthesis.

Summary Table of Key Experimental Data

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 Ethyl 3-(tert-butoxycarbonylamino)-3-methylbutanoate NaOH (1 N aqueous), THF, MeOH, RT, 19 h (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid 99 Direct hydrolysis to acid
2 3-tert-butoxycarbonylamino-3-methylbutanoic acid Ethyl chloroformate, triethylamine, LiBH4, THF, 0 °C 3-Hydroxy-1,1-dimethylpropylcarbamic acid tert-butyl ester Not stated Intermediate hydroxy derivative

Chemical Reactions Analysis

Types of Reactions

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

    Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptides, often using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Coupling: Reagents such as DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) are frequently employed.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the desired peptide products when used in coupling reactions.

Scientific Research Applications

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active peptides and proteins.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The primary function of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is to protect the amino group during chemical reactions. The Boc group prevents unwanted side reactions by temporarily blocking the amino group. The mechanism involves the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituted Aryl Groups

  • (3S)-3-[(tert-butoxycarbonyl)amino]-4-(3-cyanophenyl)butanoic acid (CAS: 270065-86-6): This analogue introduces a 3-cyanophenyl group at the γ-carbon, significantly altering electronic properties and lipophilicity compared to the target compound. However, the increased steric bulk could reduce solubility in aqueous media .

Cyclohexane-Based Analogues

  • (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (CAS: 222530-39-4): Replacing the butanoic acid backbone with a cyclohexane ring introduces rigidity, favoring specific conformations in peptidomimetics. The transannular strain in the cyclohexane ring may affect bioavailability, but the Boc-protected amine retains synthetic utility .

Stereoisomeric and Backbone-Modified Analogues

  • (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS: 55780-90-0): This pentanoic acid derivative extends the carbon chain and shifts the Boc-protected amine to the α-position. The extended backbone increases hydrophobicity, while the altered stereochemistry (2R,3S vs. 3S) may lead to divergent biological activity, such as altered substrate specificity for proteases .
  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid (CAS: Not provided): Similar to the target compound but with an additional methylene group, this analogue offers enhanced metabolic stability due to reduced β-oxidation susceptibility. Its larger molecular weight (384.50 g/mol) may limit blood-brain barrier permeability .

Data Tables

Compound Name Structure Molecular Weight (g/mol) CAS Number Key Properties
(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid Boc-protected, β-methyl substituent ~245.3 (estimated) Not provided Chiral center at C3; moderate solubility in polar aprotic solvents
(3S)-3-[(tert-butoxycarbonyl)amino]-4-(3-cyanophenyl)butanoic acid Aryl-substituted γ-carbon 318.34 270065-86-6 Enhanced lipophilicity (logP ~2.5); potential for aromatic interactions
(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid Cyclohexane backbone 257.30 222530-39-4 Rigid conformation; suitable for constrained peptide design
(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid Extended pentanoic acid chain 245.30 55780-90-0 High stereochemical complexity; used in β-lactam synthesis

Biological Activity

Overview

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid, commonly known as Boc-β-HoAib-OH, is a protected amino acid that plays a significant role in peptide synthesis and pharmaceutical development. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. Its molecular formula is C10H19NO4C_{10}H_{19}NO_{4}, with a molecular weight of approximately 217.26 g/mol.

The primary biological activity of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid stems from its function as a building block in peptide synthesis. The Boc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Key Reactions Involving the Compound

  • Deprotection : The Boc group is typically removed using trifluoroacetic acid (TFA), resulting in the release of the free amino acid.
  • Coupling Reactions : It can participate in peptide coupling reactions with reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), leading to the formation of peptides.

Applications in Research and Industry

(3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid is widely utilized in various fields:

  • Peptide Synthesis : It serves as a key intermediate in the construction of peptides and proteins.
  • Drug Development : The compound is employed in synthesizing pharmaceutical agents, where its protected form allows for controlled reactions.
  • Bioconjugation : It is used for modifying biomolecules, enhancing drug delivery systems and diagnostic tools.

Biological Interactions

Research indicates that compounds structurally related to (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid can interact with diverse biological targets. For instance, derivatives have been shown to influence metabolic pathways and immune responses. Notably, some studies suggest that certain derivatives can inhibit type I interferon production during viral infections by modulating caspase activity.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
(3S)-4-amino-3-methylbutanoic acidLacks Boc protecting groupFree amino acid form
(3S)-4-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acidContains benzyloxycarbonyl (Cbz) protecting groupAlternative protection strategy

The uniqueness of (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid lies in its specific stereochemistry and functional groups, which provide enhanced stability and ease of deprotection compared to similar compounds .

Case Studies

  • Peptide Synthesis Efficiency : A study demonstrated that using Boc-β-HoAib-OH in peptide synthesis resulted in higher yields and fewer side reactions compared to unprotected amino acids. The efficiency was attributed to the stability provided by the Boc group during coupling reactions .
  • Drug Development Applications : Research highlighted its role as an intermediate in developing antiviral agents, showcasing how derivatives influenced cellular pathways involved in immune response modulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for achieving high enantiomeric purity in (3S)-4-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary strategies. For example, chiral pool synthesis using (3S)-configured starting materials (e.g., tert-butyl esters of amino acids) ensures retention of stereochemistry. Purification via chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves enantiomeric excess. Monitoring optical rotation and corroborating with X-ray crystallography (if crystalline) or advanced NMR (e.g., Mosher ester analysis) validates stereochemical integrity .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at ≤-20°C in airtight containers to minimize hydrolysis of the Boc group. Desiccants (e.g., silica gel) should be used to avoid moisture ingress, as the tert-butoxycarbonyl group is sensitive to acidic or aqueous conditions. Regular stability assessments via TLC or HPLC (using C18 columns with UV detection at 210–254 nm) can track decomposition .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet in 1H; δ ~28 ppm in 13C) and the carboxylic acid proton (broad ~12 ppm, though often absent due to exchange).
  • IR Spectroscopy : Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹).
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., ESI+ for [M+H]+ or [M+Na]+ adducts). Discrepancies in mass/UV purity should prompt re-evaluation of column conditions (e.g., switching to HILIC for polar impurities) .

Advanced Research Questions

Q. How can contradictory data in NMR or HPLC analyses be resolved during characterization?

  • Methodological Answer : Contradictions often arise from residual solvents, rotamers (for amides), or diastereomeric impurities. For NMR:

  • Use DEPT-135 or 2D COSY/HSQC to resolve overlapping signals.
  • For Boc-protected amines, variable-temperature NMR can collapse rotameric splitting.
  • For HPLC, employ orthogonal methods (e.g., reverse-phase vs. ion-exchange) and spike with authentic standards. If chiral impurities persist, re-optimize asymmetric synthesis conditions (e.g., adjusting catalyst loading or reaction time) .

Q. What experimental design principles apply when evaluating this compound’s biological activity in enzyme inhibition assays?

  • Methodological Answer :

  • Use a randomized block design with controls (e.g., DMSO vehicle and a known inhibitor).
  • Replicate assays across multiple plates to account for edge effects.
  • For IC50 determination, use nonlinear regression (e.g., GraphPad Prism) with ≥8 concentration points.
  • Include a stability check (pre- and post-assay HPLC) to confirm compound integrity under assay conditions. Reference environmental impact studies (e.g., degradation products affecting cell viability) to contextualize false positives .

Q. How can researchers optimize Boc deprotection conditions to avoid side reactions in downstream modifications?

  • Methodological Answer : Boc removal typically uses TFA in DCM (1:1 v/v, 0–5°C). For acid-sensitive substrates:

  • Alternative Deprotection : Use milder conditions (e.g., HCl in dioxane or catalytic ZnBr2 in EtOAc).
  • Monitor reaction progress via in situ FTIR to detect CO2 release (disappearance of Boc C=O stretch).
  • Quench with cold ether to precipitate byproducts and isolate the free amine via centrifugal filtration. Validate completeness by LC-MS (absence of Boc-M+ ion) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

  • Methodological Answer : Melting point depression often indicates impurities or polymorphic forms.

  • Recrystallization : Test solvents of varying polarity (e.g., hexane/EtOAc vs. MeOH/H2O).
  • DSC/TGA : Differential scanning calorimetry identifies polymorph transitions or solvate formation.
  • Cross-check with literature analogs (e.g., tert-butyl carbamates with similar substituents) to establish expected ranges .

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